molecular formula C18H15AlO9 B1229097 Aspirin aluminum CAS No. 23413-80-1

Aspirin aluminum

Cat. No. B1229097
CAS RN: 23413-80-1
M. Wt: 402.3 g/mol
InChI Key: MANKSFVECICGLK-UHFFFAOYSA-K
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Description

Aspirin, also known as acetylsalicylic acid, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that has been in use for over a century. Aspirin is known for its analgesic, antipyretic, and anti-inflammatory properties. However, the use of aspirin is limited due to its side effects, such as gastrointestinal bleeding. Recently, aspirin aluminum has been synthesized, and its potential as a safer alternative to aspirin is being explored.

Scientific Research Applications

1. Neurotoxicity and ATPase Activity Aspirin, specifically in the form of lysine acetylsalicylate, has been studied for its impact on aluminium accumulation in the brain. Chronic use of aspirin, such as buffered aspirins, is a significant source of human aluminum uptake. This study explored how aspirin affects aluminum's inhibition of brain (Na(+)/K(+))ATPase activity, an important enzyme in nerve function. It was found that aspirin increased the synaptosomal aluminium content and enhanced the inhibition of (Na(+)/K(+))ATPase, suggesting aspirin's role in modulating brain aluminum levels and enzyme activity (Silva & Gonçalves, 2015).

2. Electrolysis and Drug Deconcentration A study focused on the use of electrolysis with aluminum as an anode to reduce the concentration of aspirin and metformin in pharmaceutical preparations. This research highlights the potential of using aluminum in electrolysis processes to modify the properties of drugs like aspirin, possibly aiding in pharmaceutical waste management (Suhartana et al., 2020).

3. Aspirin in Cancer Chemoprevention While not directly related to aluminum, the application of aspirin in cancer prevention, especially colorectal cancer, is a significant area of research. This study suggests that aspirin's anticancer effects are potentially linked to its anti-inflammatory properties and interaction with certain molecular pathways, indicating a broader application of aspirin beyond its traditional uses (Drew et al., 2016).

4. Aspirin's Interaction with Nanomaterials Aspirin's interaction with aluminum-doped graphene, a carbon nanostructure, was investigated for its potential as a drug delivery system. The study demonstrated that aspirin forms a stable complex with graphene-aluminum, suggesting that this combination could be an effective vehicle for targeted drug delivery (Farshad & Ganji, 2020).

5. Aspirin and Pharmacokinetics Research on the pharmacokinetics of aspirin in combination with magnesium and aluminum capsules has been conducted. This study provides insights into how aspirin behaves in the body when combined with these elements, which could be crucial for optimizing its therapeutic use (Yang Rui, 2011).

Mechanism of Action

Aluminum, on the other hand, acts as an astringent . An astringent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application .

Mode of Action

Aspirin acts as an acetylating agent where an acetyl group is covalently attached to a serine residue in the active site of the COX enzyme . This makes aspirin different from other NSAIDs (such as diclofenac and ibuprofen), which are reversible inhibitors; aspirin creates an allosteric change in the structure of the COX enzyme .

The interaction of aluminum hydroxide with aspirin may decrease the effects of aspirin . If these medications are prescribed together, a dose adjustment or special test may be needed to safely use both medications .

Biochemical Pathways

Aspirin’s ability to suppress the production of prostaglandins and thromboxanes is due to its irreversible inactivation of the COX enzyme . Cyclooxygenase is required for prostaglandin and thromboxane synthesis . Aspirin-modified COX-2 produces lipoxins, most of which are anti-inflammatory secreted from immune cells (neutrophils and macrophages) resulting from stressors on the body .

Pathway analysis revealed that the targets were enriched in several pathways such as vascular endothelial growth factor (VEGF) signaling, Fc epsilon RI signaling and arachidonic acid metabolism, which are strongly involved in inflammation, cardiovascular disease, and cancer .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of aspirin and aluminum are crucial in understanding their bioavailability. For example, the volume of distribution (Vd) of aspirin indicates that aspirin is mainly distributed via the blood circulatory system .

Result of Action

The molecular and cellular effects of aspirin’s action include the reduction of inflammation, analgesia (relief of pain), the prevention of clotting, and the reduction of fever . Much of this is believed to be due to decreased production of prostaglandins and TXA2 .

In the case of aluminum, the shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied .

Action Environment

Environmental factors can influence the action, efficacy, and stability of aspirin aluminum. For example, pharmaceutical soil contamination has become a rising concern based on its potential impacts on ecological interactions . Acetylsalicylic acid (ASA), also known as Aspirin, is a commonly used medication that has been found to have an impact on plant defense by enhancing salicylic acid immunity pathways .

Safety and Hazards

Aspirin should be used with caution. Avoid breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Biochemical Analysis

Biochemical Properties

Aspirin aluminum plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme cyclooxygenase (COX), which exists in two isoforms: COX-1 and COX-2. This compound inhibits the activity of both COX-1 and COX-2, leading to a decrease in the production of pro-inflammatory prostaglandins from arachidonic acid . This inhibition is crucial for its anti-inflammatory and analgesic effects. Additionally, this compound interacts with plasma proteins, such as albumin, which affects its distribution and bioavailability in the body.

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the expression of pro-inflammatory genes . This inhibition results in reduced expression of cytokines, chemokines, and adhesion molecules, thereby diminishing the inflammatory response. Furthermore, this compound affects cellular metabolism by altering the production of reactive oxygen species (ROS) and modulating mitochondrial function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. This compound binds to the active site of cyclooxygenase enzymes, leading to the acetylation of a serine residue in the enzyme’s active site . This acetylation irreversibly inhibits the enzyme’s activity, preventing the conversion of arachidonic acid to prostaglandins. Additionally, this compound modulates the activity of other enzymes, such as lipoxygenases, which are involved in the production of leukotrienes, another class of inflammatory mediators. The compound also influences gene expression by inhibiting transcription factors like NF-κB and activating peroxisome proliferator-activated receptors (PPARs), which play a role in lipid metabolism and inflammation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The stability and degradation of this compound are influenced by factors such as pH, temperature, and the presence of other compounds. Studies have shown that this compound remains stable under acidic conditions but can degrade in alkaline environments . Over time, the compound’s efficacy in reducing inflammation and pain may diminish due to degradation. Long-term studies have indicated that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and enzyme activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound effectively reduces inflammation, pain, and fever without causing significant adverse effects . At high doses, the compound can induce toxic effects, such as gastrointestinal bleeding, renal impairment, and hepatotoxicity. Threshold effects have been observed, where the therapeutic benefits of this compound plateau at certain dosages, and further increases in dosage do not enhance its efficacy but rather increase the risk of toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to its biotransformation and elimination. The compound is metabolized primarily in the liver by esterases and cytochrome P450 enzymes . The major metabolites of this compound include salicylic acid, gentisic acid, and their conjugates. These metabolites are further processed and excreted via the kidneys. This compound also affects metabolic flux by modulating the activity of enzymes involved in lipid and carbohydrate metabolism, leading to changes in metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound is absorbed in the gastrointestinal tract and transported in the bloodstream, where it binds to plasma proteins such as albumin . This binding affects its distribution and bioavailability. The compound is distributed to various tissues, including the liver, kidneys, and central nervous system. Transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs) play a role in the cellular uptake and efflux of this compound.

Subcellular Localization

The subcellular localization of this compound influences its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes and other biomolecules . This compound can also be found in the mitochondria, where it affects mitochondrial function and ROS production. Post-translational modifications, such as acetylation, play a role in directing this compound to specific subcellular compartments. The localization of this compound in different organelles can impact its efficacy and potential side effects.

properties

IUPAC Name

aluminum;2-acetyloxybenzoate;hydroxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C9H8O4.Al.H2O/c2*1-6(10)13-8-5-3-2-4-7(8)9(11)12;;/h2*2-5H,1H3,(H,11,12);;1H2/q;;+3;/p-3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MANKSFVECICGLK-UHFFFAOYSA-K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)[O-].CC(=O)OC1=CC=CC=C1C(=O)[O-].[OH-].[Al+3]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15AlO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

23413-80-1
Record name Aspirin aluminum
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=23413-80-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aspirin aluminum [JAN:NF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023413801
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyaluminium bis(O-acetylsalicylate)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.041.481
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name ASPIRIN ALUMINUM
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does the absorption of aspirin aluminum compare to regular aspirin?

A: Research indicates that this compound exhibits a slower absorption rate compared to standard aspirin tablets. This difference is attributed to the gradual release of aspirin from the aluminum complex. [, , ] A study comparing the bioavailability of aspirin from this compound and regular aspirin tablets found that the bioavailability of the former was nearly 60% lower. This suggests that the aluminum complex significantly influences the rate at which aspirin enters the bloodstream. []

Q2: Does food intake affect the absorption of this compound?

A: Interestingly, food intake doesn't seem to further impact the already slow absorption rate of this compound. [] This contrasts with regular aspirin tablets, where food intake has been observed to reduce both the rate and extent of absorption. [] This difference highlights the distinct pharmacokinetic profiles of these two formulations.

Q3: Are there any analytical methods specifically developed for studying this compound?

A: Yes, researchers have developed specific analytical techniques for studying this compound. One notable example is a spectrophotometric method utilizing the color reaction between o-hydroxyhydroquinonephthalein (Qnph) and aluminum (III) in a mixed micelle system. [] This method offers high sensitivity and reproducibility, proving valuable for determining aluminum (III) content in pharmaceutical preparations, including this compound. []

Q4: What about the stability of this compound? Are there any known concerns?

A: Studies have investigated the stability of this compound under various conditions. Notably, research has examined the shelf-life of packaged this compound tablets, particularly focusing on the influence of moisture and heat. [] Other studies have delved into the decomposition pathways of this compound in solid-state formulations, utilizing techniques like microdiffusion analysis. [] This research provides crucial insights into the stability profile of the compound and informs appropriate storage and formulation strategies.

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